Perphenazine hydrochloride
Description
Classification within Phenothiazine (B1677639) Derivatives
Perphenazine (B1679617) hydrochloride belongs to the piperazinyl subclass of phenothiazines. drugbank.comvtech.globalwikipedia.org This chemical structure distinguishes it from other phenothiazine derivatives, such as chlorpromazine (B137089), and contributes to its pharmacological profile. drugbank.comwikipedia.org Specifically, it is a propylpiperazine derivative of phenothiazine. medcentral.com The presence of the piperazine (B1678402) moiety is associated with a higher potency compared to phenothiazines without this group. drugbank.compharmacompass.com
Chemically, it is identified as 4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-piperazineethanol hydrochloride. fda.gov Its molecular formula is C21H26ClN3OS. wikipedia.orgfda.gov
Role as a First-Generation Antipsychotic in Research Paradigms
As a first-generation antipsychotic (FGA), perphenazine has been a cornerstone in psychiatric research, particularly in studies focusing on schizophrenia and other psychotic disorders. cochrane.orgpacific.edu FGAs are primarily characterized by their mechanism of action, which involves the antagonism of dopamine (B1211576) D2 receptors. patsnap.comdrugbank.comportico.org Perphenazine is considered a high-potency FGA, being roughly ten to fifteen times more potent than chlorpromazine. drugbank.comwikipedia.org
Its established efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, has made it a standard comparator in clinical trials evaluating newer antipsychotic agents. patsnap.comwikipedia.org For instance, the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, a major independent trial, utilized perphenazine as a representative FGA to compare against several second-generation antipsychotics. nih.govnih.gov Research has also investigated its use in combination with other medications, such as antidepressants for agitated depression. wikipedia.org
Overview of Academic Research Trajectories for Perphenazine Hydrochloride
The academic research trajectory for this compound has evolved significantly since its development. Initial research in the late 1950s and 1960s focused on establishing its efficacy and clinical utility in treating psychosis. pacific.edu
Subsequent decades saw a shift towards comparative effectiveness research, where perphenazine was pitted against other FGAs and later, the emerging second-generation (atypical) antipsychotics. nih.govnih.govcochrane.org These studies often examined not only efficacy but also the comparative side effect profiles. A Cochrane review comparing perphenazine to low-potency FGAs found no significant difference in treatment response but noted a higher incidence of akathisia with perphenazine. nih.govcochrane.orgnih.gov
More recent research has explored its cost-effectiveness and its potential role in treatment-resistant schizophrenia. nih.gov Some studies have indicated that perphenazine may be a more cost-effective option with lower readmission rates compared to some newer antipsychotics like risperidone (B510). nih.gov Furthermore, research into long-acting injectable (LAI) formulations of perphenazine has suggested improved outcomes, such as a lower risk of rehospitalization, compared to its oral counterpart. cambridge.org The trajectory of research also includes investigations into its pharmacokinetics, including its metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme, which is subject to genetic polymorphism. fda.gov
Interactive Data Table: Key Research Findings on this compound
| Study/Review Focus | Key Finding | Comparator(s) | Reference |
| Potency | Perphenazine is 10-15 times more potent than chlorpromazine. | Chlorpromazine | drugbank.comwikipedia.org |
| Comparative Efficacy (vs. Low-Potency FGAs) | No significant difference in treatment response for schizophrenia. | Low-potency first-generation antipsychotics | nih.govcochrane.org |
| CATIE Study | Failed to demonstrate a significant advantage of newer antipsychotics over perphenazine in terms of extrapyramidal symptoms. | Olanzapine, quetiapine, risperidone, ziprasidone | nih.gov |
| Cost-Effectiveness | Perphenazine showed lower readmission rates and was more cost-effective than risperidone in a one-year follow-up. | Haloperidol, risperidone | nih.gov |
| Long-Acting Injection (LAI) vs. Oral | Perphenazine LAI was associated with a lower risk of rehospitalization compared to oral haloperidol. | Oral haloperidol | cambridge.org |
| Treatment-Resistant Schizophrenia | Showed a 58% treatment response rate, comparable to 59% for low-potency antipsychotics. | Low-potency antipsychotics | nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
23221-95-6 |
|---|---|
Molecular Formula |
C21H27Cl2N3OS |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
InChI Key |
ONDBZOZCVLIFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |
Related CAS |
2015-28-3 |
Origin of Product |
United States |
Historical Perspectives in Pharmaceutical Research of Perphenazine Hydrochloride
Early Pharmacological Investigations and Discovery Context
Perphenazine (B1679617) hydrochloride, a derivative of phenothiazine (B1677639), emerged in the mid-20th century as a significant development in the field of psychopharmacology. researchgate.netmdpi.com Developed in the 1950s, it belongs to the first generation of antipsychotic medications, also known as typical antipsychotics. patsnap.comwebmd.com Its introduction followed the pioneering success of chlorpromazine (B137089), the first phenothiazine antipsychotic, which revolutionized the treatment of severe mental illnesses. researchgate.netiiarjournals.org Perphenazine was originally marketed in the United States as Trilafon and has been in clinical use for decades. wikipedia.org
The initial pharmacological investigations of perphenazine hydrochloride positioned it as a potent antipsychotic agent. drugbank.com Early studies quickly established that perphenazine is a high-potency antipsychotic, estimated to be 10 to 15 times more potent than chlorpromazine. drugbank.comcambridge.org This increased potency was a key characteristic that distinguished it from earlier phenothiazines.
A double-blind study published in 1957 provides insight into the early clinical research on perphenazine. nih.gov In this study, 20 male patients, the majority with chronic schizophrenia, were divided into a group treated with perphenazine and a control group receiving a placebo and chlorpromazine. nih.gov The results indicated a marked improvement in the perphenazine-treated group, with the researchers noting its relative freedom from significant side effects at the time. nih.gov
The chemical structure of perphenazine, specifically the piperazine (B1678402) side-chain, was a focal point of early research, as it was believed to contribute to its increased potency compared to other phenothiazine derivatives. drugbank.comnih.gov The hydrochloride salt form of perphenazine was developed to enhance its water solubility, making it more suitable for pharmaceutical preparations. ontosight.ai
Evolution of Research Interest in Piperazinyl Phenothiazines
The discovery and success of chlorpromazine spurred significant research into phenothiazine derivatives, leading to the development of the piperazinyl class, which includes perphenazine and fluphenazine (B1673473). nih.govresearchgate.net The primary structural difference in this class is the presence of a piperazine ring in the side chain attached to the nitrogen atom of the phenothiazine nucleus. drugbank.comnih.gov This structural modification was found to significantly increase the antipsychotic potency compared to the aliphatic and piperidine (B6355638) side-chain phenothiazines. drugbank.com
Research interest in piperazinyl phenothiazines like perphenazine grew rapidly due to their efficacy in managing the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.comresearchgate.net Throughout the latter half of the 20th century, numerous studies were conducted to evaluate the effectiveness and delineate the pharmacological profile of perphenazine. wikipedia.orgnih.gov
Despite these limitations, perphenazine has remained a subject of research, particularly as a comparator in studies evaluating newer, second-generation (atypical) antipsychotics. cambridge.org For instance, it was used as a standard comparator in the influential Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE). cambridge.org This continued interest underscores its historical importance and its role as a benchmark in antipsychotic drug development.
Contributions to Neuropharmacological Understanding
The study of this compound and other piperazinyl phenothiazines has made significant contributions to the understanding of neuropharmacology, particularly the role of dopamine (B1211576) in psychotic disorders. The primary mechanism of action of perphenazine is the blockade of dopamine receptors in the brain, specifically the D2 subtype. patsnap.comdrugbank.compatsnap.com This antagonist activity at D2 receptors is central to its antipsychotic effects. patsnap.compatsnap.com
The "dopamine hypothesis" of schizophrenia, which posits that an overactivity of dopamine pathways contributes to psychotic symptoms, was substantially supported by the pharmacological actions of drugs like perphenazine. patsnap.com By demonstrating that blocking dopamine receptors could alleviate these symptoms, perphenazine and its congeners provided crucial evidence for this influential theory. patsnap.comwebmd.com
Further research into the pharmacology of perphenazine revealed its interaction with other neurotransmitter systems. It exhibits moderate affinity for serotonin (B10506) receptors and also has antagonist actions at histamine (B1213489) H1, cholinergic M1, and alpha-1 adrenergic receptors. patsnap.comamegroups.org This multi-receptor activity helps to explain its broader clinical profile. patsnap.com
The investigation of perphenazine's metabolism, primarily through the cytochrome P450 enzyme system (specifically CYP2D6), has also advanced the field of pharmacogenetics. cambridge.orgmedscape.com Understanding how genetic variations in these enzymes affect drug metabolism has led to a more personalized approach to antipsychotic therapy.
Interactive Data Table: Key Milestones in this compound Research
| Year | Milestone | Significance | Reference |
| 1950s | Development of Perphenazine | Introduction of a high-potency, first-generation antipsychotic. | patsnap.com |
| 1957 | First oral preparation available | Marked its entry into clinical practice. | nih.gov |
| 1957 | Early double-blind study published | Provided initial evidence of its efficacy in schizophrenia. | nih.gov |
| 1970s | Intravenous injection became available | Offered an alternative route of administration. | nih.gov |
| 2005 | Used as a comparator in the CATIE study | Solidified its role as a benchmark for comparing antipsychotic efficacy. | cambridge.org |
| 2015 | Cochrane systematic review | Highlighted limitations in the existing evidence base for perphenazine. | wikipedia.org |
Interactive Data Table: Receptor Binding Profile of Perphenazine
| Receptor | Action | Contribution to Clinical Effect | Reference |
| Dopamine D2 | Antagonist | Primary antipsychotic effect | patsnap.comdrugbank.compatsnap.com |
| Serotonin (5-HT2) | Moderate Antagonist | May contribute to overall efficacy | patsnap.comcambridge.org |
| Histamine H1 | Antagonist | Sedative effects | amegroups.org |
| Cholinergic M1 | Antagonist | Anticholinergic side effects | amegroups.org |
| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension | amegroups.org |
Chemical Structure and Synthetic Research Approaches for Perphenazine Hydrochloride
Chemical Characterization and Structural Features
Perphenazine (B1679617) hydrochloride is the dihydrochloride (B599025) salt of perphenazine, a first-generation antipsychotic agent from the piperazinyl-phenothiazine class. wikipedia.orgdrugs.com The core of its structure is a tricyclic phenothiazine (B1677639) system, where a thiazine (B8601807) ring is fused to two benzene (B151609) rings. brieflands.comnih.gov Key to its activity is a chlorine atom substituted at the C-2 position of the phenothiazine nucleus. nih.govegpat.com An electron-withdrawing group at this position is a common feature among potent phenothiazine antipsychotics. egpat.comif-pan.krakow.pl
Attached to the nitrogen atom (N-10) of the phenothiazine ring is a three-carbon propyl chain. nih.govegpat.com This specific chain length is crucial for its neuroleptic activity. if-pan.krakow.plslideshare.net The propyl chain connects the phenothiazine core to a piperazine (B1678402) ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. The terminal nitrogen of the piperazine ring is substituted with a hydroxyethyl (B10761427) group (-CH₂CH₂OH). nih.gov The entire molecule, perphenazine, is then formulated as a hydrochloride salt to enhance its water solubility for pharmaceutical applications. ontosight.ai
Below is a table summarizing the key chemical properties of Perphenazine base.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | nih.gov |
| Molecular Formula | C₂₁H₂₆ClN₃OS | nih.govpharmaffiliates.com |
| Molecular Weight | 403.97 g/mol | nih.govpharmaffiliates.com |
| CAS Number | 58-39-9 | wikipedia.orgtargetmol.com |
| Chemical Class | Piperazinyl Phenothiazine | wikipedia.orgegpat.com |
Synthetic Pathways and Precursor Chemistry
The synthesis of perphenazine is a multi-step process that relies on the assembly of key precursor molecules. The central reaction is the alkylation of 2-chlorophenothiazine (B30676) at the N-10 position with a piperazine-containing side chain. google.com
Precursor Synthesis:
2-Chlorophenothiazine : This crucial precursor is typically synthesized through the cyclization of a substituted diphenylamine (B1679370). One common method involves the reaction of m-chloro diphenylamine with sulfur in the presence of a catalyst like iodine at elevated temperatures (110–150 °C). google.com The m-chloro diphenylamine itself can be generated from the reaction of 2-(3-chlorophenyl)aminobenzoic acid in the presence of iron. google.com Another approach involves the reaction of 2-aminobenzenethiol with 3,4-difluorobenzonitrile (B1296988) and ferric citrate. chemicalbook.com
1-(2-Hydroxyethyl)piperazine : This side-chain precursor can be synthesized through several routes. A patented method describes the simultaneous reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213) in a hydrogen atmosphere over a nickel-copper-chromium catalyst. google.com Other methods include reacting triethanolamine (B1662121) with ammonia (B1221849) over specific catalysts or the reaction of piperazine with ethylene (B1197577) oxide. google.comepo.org
Final Condensation Step:
Derivatization Research for Perphenazine Hydrochloride Analogs
Research into perphenazine analogs has been driven by the desire to understand structure-activity relationships (SAR) and to develop compounds with improved therapeutic profiles. nih.gov Modifications have been explored at three primary locations on the molecule: the phenothiazine ring, the alkyl side chain, and the terminal piperazine group. brieflands.comif-pan.krakow.pl
Phenothiazine Ring Modification : The substituent at the C-2 position is critical for activity. slideshare.net Replacing the chlorine with other electron-withdrawing groups, such as trifluoromethyl (-CF₃), has been shown to increase antipsychotic potency in related phenothiazines. egpat.com
Alkyl Side Chain Modification : The three-carbon propyl linker between the phenothiazine N-10 and the piperazine nitrogen is considered optimal for neuroleptic activity. if-pan.krakow.pl Shortening or lengthening this chain can drastically reduce or alter the compound's pharmacological action. if-pan.krakow.pl
Piperazine Ring Modification : Changes to the substituent on the terminal piperazine nitrogen have also been investigated. These modifications can influence the compound's potency and side effect profile. acs.org
Synthetic challenges in creating these derivatives include managing multi-step reaction sequences and ensuring the regioselectivity of substitutions on the phenothiazine ring. researchgate.net For instance, creating new phenothiazine derivatives often requires the use of protecting groups and involves complex purification techniques to isolate the desired product. researchgate.netnih.gov
To address issues of patient compliance with daily oral medication, long-acting injectable (LAI) formulations were developed. nih.govdovepress.com These "depot" injections allow for slow release of the active drug over several weeks. nih.gov For perphenazine, this was achieved through the synthesis of a prodrug ester, perphenazine enanthate. dovepress.com
Perphenazine enanthate is synthesized by the esterification of the terminal hydroxyl group of perphenazine's hydroxyethyl side chain with enanthic acid (heptanoic acid) or, more commonly, its more reactive derivative, enanthoyl chloride. researchgate.net This reaction converts the polar hydroxyl group into a much more lipophilic (fat-soluble) enanthate ester. nih.gov
This increased lipophilicity is the key to its prolonged action. nih.gov When the ester is dissolved in a sterile oil vehicle (like sesame oil) and injected intramuscularly, it forms a depot in the muscle tissue. nih.govresearchgate.net Due to its poor water solubility, the drug leaches out very slowly from the oily reservoir into the surrounding aqueous environment. Once in circulation, endogenous enzymes called esterases hydrolyze the ester bond, releasing the active perphenazine molecule to exert its therapeutic effect over an extended period. nih.gov This formulation strategy was a significant area of research aimed at providing consistent medication levels and improving long-term treatment outcomes. cambridge.org
Advanced Analytical Methodologies for Perphenazine Hydrochloride
Chromatographic Techniques in Perphenazine (B1679617) Hydrochloride Analysis
Chromatography stands as a cornerstone for the analytical determination of perphenazine hydrochloride. The versatility of chromatographic methods allows for the separation, identification, and quantification of the parent compound and its related substances with high degrees of accuracy and precision.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely utilized technique for the analysis of this compound due to its high resolution, sensitivity, and adaptability. Method development and validation are critical steps to ensure the reliability of the analytical data generated.
Quantitative Determination in Biological Matrices (Pre-clinical)
The quantification of this compound in biological matrices such as plasma is crucial for preclinical pharmacokinetic studies. Reversed-phase HPLC (RP-HPLC) is a common approach for this purpose.
One developed HPLC method for analyzing perphenazine in rabbit plasma utilized a Microsorb-CN column with a mobile phase of 85:15 methanol (B129727) and 0.005 M ammonium (B1175870) acetate (B1210297) buffer. nih.gov With a flow rate of 1.6 ml/min and UV detection at 254 nm, the retention times for perphenazine and the internal standard, amitriptyline (B1667244) HCl, were 10.8 and 18.1 minutes, respectively. nih.gov This method demonstrated good recovery of over 80% for perphenazine concentrations ranging from 0.05 to 5 micrograms/ml in plasma. nih.gov
Another validated HPLC method for determining perphenazine (PPZ) in sheep plasma employed a 5 µm C18 column (125 mm x 4 mm). nih.gov The mobile phase consisted of acetonitrile (B52724) and an aqueous solution of H3PO4 and TBA, using an inverse gradient at a flow rate of 1.5 mL/min with UV detection at 258 nm. nih.govresearchgate.net This method was successfully applied to a pilot pharmacokinetic study in a ewe following subcutaneous administration. nih.gov
A gas chromatographic-mass spectrometric (GC-MS) method has also been developed for quantifying perphenazine in rabbit plasma. researchgate.net This method, which used a mixed-mode solid-phase extraction for sample purification, showed linearity over a range of 2-64 ng/ml and a lower limit of quantification of 2 ng/ml. researchgate.net
Table 1: HPLC Methods for Perphenazine in Biological Matrices
| Parameter | Method 1 (Rabbit Plasma) nih.gov | Method 2 (Sheep Plasma) nih.govresearchgate.net |
|---|---|---|
| Column | Microsorb-CN | 5 µm C18 (125 mm x 4 mm) |
| Mobile Phase | 85:15 Methanol/0.005 M Ammonium Acetate Buffer | Acetonitrile and aqueous H3PO4 and TBA (inverse gradient) |
| Flow Rate | 1.6 ml/min | 1.5 mL/min |
| Detection | UV at 254 nm | UV at 258 nm |
| Internal Standard | Amitriptyline HCl | Not specified |
| Retention Time (Perphenazine) | 10.8 min | Not specified |
| Concentration Range | 0.05-5 µg/ml | Not specified |
| Recovery | >80% | Not specified |
Simultaneous Estimation with Co-formulated Research Compounds
Perphenazine is often formulated in combination with other drugs, such as amitriptyline. Therefore, analytical methods capable of simultaneously estimating both compounds are essential.
A new RP-HPLC method was developed for the simultaneous estimation of perphenazine and amitriptyline in bulk and pharmaceutical formulations. allmultidisciplinaryjournal.com This method utilizes a Develosil ODS HG-5 RP C18 column with an isocratic mobile phase of 0.2 M phosphate (B84403) buffer (pH 2) and acetonitrile (64:36% v/v). allmultidisciplinaryjournal.com With a flow rate of 1.0 mL/min and UV detection at 265 nm, the retention times for perphenazine and amitriptyline were 2.131 and 2.816 minutes, respectively. allmultidisciplinaryjournal.com The method was found to be linear in the concentration ranges of 6-14 µg/mL for perphenazine and 18-42 µg/mL for amitriptyline. allmultidisciplinaryjournal.com
Another RP-HPLC method for the simultaneous quantification of perphenazine (PPZ) and amitriptyline (AMT) employed a Phenomenex Gemini C18 column. sierrajournals.comajrconline.org The separation was achieved with a mobile phase of methanol and TEA buffer (65:35% v/v) at a flow rate of 1.0 mL/min and UV detection at 230 nm. sierrajournals.comajrconline.org This method demonstrated linearity in the ranges of 10–50 µg/mL for PPZ and 20–100 µg/mL for AMT. sierrajournals.comajrconline.org
A simple and selective liquid chromatographic method was also described for the determination of amitriptyline and perphenazine in bulk and pharmaceutical dosage forms. humanjournals.com This method used a C18 column with a mobile phase of 50 volumes of acetonitrile and 50 volumes of TEA buffer, with detection at 247 nm. humanjournals.com Linearity was observed in the range of 4-12 µg/ml for perphenazine. humanjournals.com
Table 2: Simultaneous HPLC Estimation of Perphenazine and Amitriptyline
| Parameter | Method 1 allmultidisciplinaryjournal.com | Method 2 sierrajournals.comajrconline.org | Method 3 humanjournals.com |
|---|---|---|---|
| Column | Develosil ODS HG-5 RP C18 | Phenomenex Gemini C18 | C18 |
| Mobile Phase | Phosphate Buffer (pH 2):Acetonitrile (64:36) | Methanol:TEA Buffer (65:35) | Acetonitrile:TEA Buffer (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection Wavelength | 265 nm | 230 nm | 247 nm |
| Retention Time (Perphenazine) | 2.131 min | Not specified | Not specified |
| Linearity Range (Perphenazine) | 6-14 µg/mL | 10-50 µg/mL | 4-12 µg/mL |
Stability-Indicating HPLC Methods for Degradation Product Analysis
Stability-indicating analytical methods are crucial for identifying and quantifying degradation products that may form during the manufacturing process or upon storage.
A stability-indicating liquid chromatographic method was developed to determine perphenazine and its sulfoxide (B87167) in various dosage forms. oup.com This method can detect and quantify perphenazine sulfoxide, which can form from the oxidation of perphenazine, particularly in liquid formulations. oup.com While tablets and injectables showed minimal to no sulfoxide, some syrup formulations exhibited levels as high as 11% before their expiration date. oup.com
Forced degradation studies on a combination of amitriptyline and perphenazine showed that perphenazine was relatively stable under various stress conditions, though some degradation was observed under acidic, basic, and oxidative stress. humanjournals.com The degradation products were well-resolved from the parent drug peak. humanjournals.com In another study, perphenazine was found to be susceptible to hydrolytic, oxidative, and photolytic stress conditions. humanjournals.com
Gas Chromatography (GC) for this compound and Metabolite Separation
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of perphenazine and its metabolites.
A GC method was developed for the determination of perphenazine and its main metabolite, perphenazine sulphoxide, in human plasma. nih.gov This method, utilizing an electron capture detector, was sensitive enough to measure concentrations down to 0.2 µg/l, which is sufficient for analyzing plasma from patients undergoing treatment. nih.gov The method showed no interference from co-administered drugs like nortriptyline (B1679971) or biperidine. nih.gov
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the analysis of pharmaceuticals. researchgate.net It is a sophisticated form of TLC with improved separation efficiency and detection limits. researchgate.netresearchgate.net
A stability-indicating HPTLC method has been developed and validated for the estimation of perphenazine in tablet dosage form. humanjournals.com The separation was achieved on pre-coated silica (B1680970) gel 60 GF254 plates with a mobile phase of Toluene: Ethyl acetate: Methanol (5: 3: 2, v/v/v). humanjournals.com Densitometric analysis was performed at 258 nm, and the retention factor (Rf) was found to be 0.33 ± 0.07. humanjournals.com The method was linear in the concentration range of 200-1200 ng/band and was successfully used to quantify the drug in tablets. humanjournals.com Stress degradation studies showed that perphenazine was susceptible to all tested conditions, with a significant degradation product appearing under oxidative stress at an Rf of 0.64. humanjournals.com
Table 3: HPTLC Method for Perphenazine Analysis
| Parameter | HPTLC Method humanjournals.com |
|---|---|
| Stationary Phase | Pre-coated silica gel 60 GF254 plates |
| Mobile Phase | Toluene: Ethyl acetate: Methanol (5: 3: 2, v/v/v) |
| Detection Wavelength | 258 nm |
| Retention Factor (Rf) | 0.33 ± 0.07 |
| Linearity Range | 200-1200 ng/band |
Spectrophotometric Techniques for this compound Research
Spectrophotometry offers a robust and accessible approach for the analysis of this compound. These methods are based on the principle that the molecule absorbs light at specific wavelengths, allowing for its detection and quantification.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification
UV-Vis spectrophotometry is a fundamental technique for the analysis of this compound. The maximum absorbance (λmax) of perphenazine has been identified at 258.0 nm, which serves as a key parameter for its quantification. researchgate.net A simple, accurate, and precise absorption ratio method has been developed for the simultaneous estimation of amitriptyline HCl and perphenazine in combined tablet dosage forms. researchgate.net For this method, wavelengths of 240.0 nm (λmax of amitriptyline HCl) and an isoabsorptive point of 253.20 nm were selected. researchgate.net The linearity for perphenazine was established in the range of 2-12 μg/mL. researchgate.net
Another spectrophotometric method involves the use of the potassium ferricyanide (B76249)–Fe(III) system. In this method, perphenazine reduces Fe(III) to Fe(II), which then reacts with potassium ferricyanide to produce soluble Prussian blue. researchgate.net The resulting complex exhibits a maximum absorbance at 735 nm, and the amount of perphenazine can be calculated from this absorbance. researchgate.net This method demonstrates linearity in the concentration range of 0.05–25.00 μg/mL with a detection limit of 0.049 μg/mL. researchgate.net
Oxidative Derivatization for Spectrophotometric Analysis
Oxidative derivatization enhances the spectrophotometric analysis of perphenazine by converting it into a product with more favorable detection properties. One such method employs diperoxyazelaic acid as a derivatizing agent, which oxidizes perphenazine to its sulfoxide. dntb.gov.uauniv.kiev.uadntb.gov.uaresearchgate.net This reaction product is then used for the spectrophotometric determination of perphenazine dihydrochloride (B599025). univ.kiev.uadntb.gov.uaresearchgate.net The UV spectroscopic detection of the resulting sulfoxide has been shown to be robust and selective. univ.kiev.uaresearchgate.net This method allows for the determination of perphenazine dihydrochloride in the concentration range of 1–40 µg/mL, with a limit of quantification of 3.3 µg/mL. univ.kiev.uaresearchgate.netnuph.edu.ua The molar absorptivity of the S-oxidation product at 342 nm is 5.45·10³ L·mol⁻¹·cm⁻¹. nuph.edu.ua
Other oxidizing agents have also been utilized. For instance, a kinetic spectrophotometric method has been developed based on the oxidation of perphenazine with potassium persulphate in a sulfuric acid medium. nuph.edu.ua This method monitors the change in absorbance of an intermediate at 526 nm. nuph.edu.ua Similarly, reagents like Ce⁴⁺, Fe³⁺, [Fe(CN)₆]³⁻, and Au³⁺ can oxidize perphenazine to form colored radical cations or colorless sulfoxides. researchgate.net
Electrochemical Study and Detection of this compound
Electrochemical methods offer high sensitivity and selectivity for the determination of this compound. These techniques are based on the electrochemical oxidation of the perphenazine molecule at an electrode surface. tandfonline.com
A variety of modified electrodes have been developed to enhance the detection of perphenazine. One such method utilizes a gold electrode modified with a decanethiol self-assembled monolayer (SAM). researchgate.netdntb.gov.ua Perphenazine accumulates at the modified electrode and is oxidized at approximately 0.6 V (vs. saturated calomel (B162337) electrode). researchgate.net This method exhibits good selectivity and sensitivity, with linear ranges of 6x10⁻⁹–5x10⁻⁷ M and 5x10⁻⁷–5x10⁻⁶ M. researchgate.net
Another approach involves the use of a glassy carbon electrode modified with graphene oxide nanosheets in a phosphate buffer solution (pH 7.4). researchgate.net More recently, a highly sensitive electrochemical sensor based on Mn₃O₄ nanoparticles has been developed for the selective determination of perphenazine. researchgate.net This binder-free and cost-effective sensor demonstrated optimal performance at a physiological pH of 7.4. researchgate.net A ratiometric electrochemical sensor using a copper-coordinated molecularly imprinted polymer on silver nanoparticle-modified carbon cloth has also been reported, showing a linear response to perphenazine in the range of 1–700 nmol L⁻¹ with a detection limit of 0.43 nmol L⁻¹. researchgate.net
Mass Spectrometry in Metabolite Identification and Quantification Studies
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of perphenazine and its metabolites in biological matrices. nih.govresearchgate.net The metabolic pathways of perphenazine in humans include sulfoxidation, N-dealkylation, cleavage of the piperazine (B1678402) ring, and glucuronic acid conjugation of the phenolic hydroxyl group. cgrb.org
Several LC-MS/MS methods have been developed for the simultaneous quantification of multiple antipsychotic drugs, including perphenazine, in plasma and blood. nih.govresearchgate.netuantwerpen.be These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and detection by MS/MS. researchgate.netuantwerpen.be For instance, one method for quantifying 30 antipsychotics in blood utilized liquid-liquid extraction with 1-chlorobutane. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) has also been used for the quantification of perphenazine in urine samples. cgrb.org This method involves solid-phase extraction and derivatization to form trimethylsilyl (B98337) (TMS) derivatives before GC-MS analysis. cgrb.org A validated GC-MS method for perphenazine in otter urine had limits of detection and quantification of 1.2 and 3.5 ng/ml, respectively. cgrb.org
Method Validation and Quality Control in this compound Research
Method validation is a critical aspect of this compound research, ensuring that analytical methods are reliable, accurate, and reproducible. allmultidisciplinaryjournal.com Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). allmultidisciplinaryjournal.comhumanjournals.comajrconline.org Key validation parameters include specificity, accuracy, precision (intra-day and inter-day), linearity, robustness, and the limits of detection (LOD) and quantification (LOQ). allmultidisciplinaryjournal.comhumanjournals.comajrconline.org
For example, a reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the simultaneous estimation of perphenazine and amitriptyline was validated for linearity in the concentration range of 10 - 50µg/mL for perphenazine. ajrconline.org The mean percentage recovery was found to be 100.37% for perphenazine, and the intra-day and inter-day precision were less than 2%. ajrconline.org Another RP-HPLC method showed linearity for perphenazine in the range of 6µg/mL to 14µg/mL, with an LOD of 0.4µg/mL and an LOQ of 0.12µg/mL. allmultidisciplinaryjournal.com
Similarly, a high-performance thin-layer chromatographic (HPTLC) method for perphenazine was validated and found to be linear in the concentration range of 200-1200 ng/band. humanjournals.com The accuracy of this method was confirmed by recovery studies, with percentage recoveries ranging from 99.44% to 99.66%. humanjournals.com Robustness was demonstrated by making intentional small changes to method parameters, with the relative standard deviation (%RSD) remaining below 2%. humanjournals.com
Compound Names
Molecular Pharmacology and Receptor Interactions of Perphenazine Hydrochloride
Neurotransmitter Receptor Binding Affinities and Selectivity
Perphenazine (B1679617) hydrochloride is a potent antagonist of dopamine (B1211576) receptors, with a particularly high affinity for the D2 subtype, which is strongly linked to its antipsychotic properties. drugbank.comnih.gov It also binds to D1 receptors, albeit with a lower affinity compared to D2 receptors. drugbank.com The blockade of D2 receptors in the mesolimbic pathway of the brain is a key mechanism of action for typical antipsychotic drugs like perphenazine. patsnap.com Research has shown that perphenazine has a strong binding affinity for D2 receptors, with a reported Ki value of approximately 0.14 nM. nih.gov Some studies have reported Ki values as low as 0.56 nM for D2 receptors and 0.43 nM for D3 receptors. medchemexpress.com This high affinity for D2 receptors is a hallmark of its potent antipsychotic activity. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| D1 | Variable, generally lower affinity than D2 | drugbank.com |
| D2 | 0.14 - 0.765 | nih.govtargetmol.com |
| D3 | 0.13 - 0.43 | medchemexpress.comtargetmol.com |
| D4 | 28.5 | targetmol.com |
In addition to its potent dopamine receptor antagonism, perphenazine hydrochloride also demonstrates significant affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype. patsnap.comguidetopharmacology.org The interaction with 5-HT2A receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a more favorable side effect profile. nih.gov Perphenazine's affinity for 5-HT2A receptors is relatively high, with reported Ki values in the range of 5.6 to 6 nM. medchemexpress.comtargetmol.com This dual antagonism of D2 and 5-HT2A receptors contributes to its complex pharmacological actions. nih.gov The blockade of 5-HT2A receptors may modulate the effects of dopamine blockade in certain brain regions. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| 5-HT1A | 421 | targetmol.com |
| 5-HT2A | 5.6 | targetmol.com |
| 5-HT6 | 17 | targetmol.com |
| 5-HT7 | 23 | targetmol.com |
This compound exhibits potent antagonist activity at alpha-1 adrenergic receptors. patsnap.comapexbt.com This action is not directly related to its antipsychotic efficacy but can contribute to some of its side effects. The affinity of perphenazine for α1-adrenergic receptors is significant, with a reported Ki value of 10 nM for the α1A subtype. targetmol.comapexbt.com The blockade of these receptors can lead to vasodilation. patsnap.com
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| α1A | 10 | apexbt.com |
| α2A | 810.5 | apexbt.com |
| α2B | 104.9 | apexbt.com |
| α2C | 85.2 | apexbt.com |
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| H1 | 8 | targetmol.comapexbt.com |
This compound also possesses antagonist activity at muscarinic cholinergic receptors. apexbt.comncats.io While its affinity for these receptors is generally lower than for dopamine D2 and histamine (B1213489) H1 receptors, it is still significant enough to contribute to certain side effects. nih.govnih.gov The reported Ki value for the M3 muscarinic receptor is 1848 nM, and for the M1 receptor, it is approximately 1.5 µM. apexbt.comncats.io
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| M1 | 1500 | ncats.io |
| M3 | 1848 | apexbt.com |
Postsynaptic Receptor Antagonism Mechanisms
This compound, a piperazinyl phenothiazine (B1677639), exerts its primary pharmacological effects through the antagonism of various postsynaptic receptors in the central nervous system. drugbank.comnih.gov Its antipsychotic activity is predominantly attributed to its ability to block dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. pediatriconcall.compatsnap.comyoutube.com This blockade helps to alleviate the positive symptoms of psychosis. patsnap.com Perphenazine is a potent antagonist of both dopamine D1 and D2 receptors. drugbank.comnih.gov In addition to its high affinity for dopamine receptors, perphenazine also demonstrates significant antagonistic activity at several other key neurotransmitter receptors, contributing to its broad pharmacological profile. nih.govpatsnap.com
The compound exhibits antagonist actions at serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which may contribute to its antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with strong D2 receptor blockade. patsnap.comnih.gov Furthermore, this compound acts as an antagonist at alpha-1 adrenergic receptors, which can lead to effects such as orthostatic hypotension. nih.govpatsnap.comncats.io Its antagonism of histamine H1 receptors is associated with sedative effects. patsnap.comncats.io Perphenazine also possesses moderate anticholinergic (muscarinic receptor blocking) activity. nih.gov The complex interaction of perphenazine with this array of receptors underscores the multifaceted nature of its clinical actions. nih.gov
| Receptor Subtype | Action | Ki (nM) |
| Dopamine D2 | Antagonist | 0.56 medchemexpress.com |
| Dopamine D3 | Antagonist | 0.43 medchemexpress.com |
| Serotonin 5-HT2A | Antagonist | 6 medchemexpress.com |
| Alpha-1A Adrenergic | Antagonist | - |
| Histamine H1 | Antagonist | - |
| Muscarinic M1 | Antagonist | - |
Ki values represent the dissociation constant for binding, with lower values indicating higher binding affinity.
Allosteric Modulation and Receptor Signaling Pathway Investigations
Current research primarily focuses on the orthosteric antagonist properties of perphenazine at various receptors. While the term "allosteric modulation" is not prominently featured in the primary literature concerning perphenazine's direct mechanism, its downstream effects on signaling pathways are a key area of investigation.
The antagonism of dopamine D1 and D2 receptors by perphenazine directly interferes with dopamine-mediated neurotransmission. nih.gov The binding of perphenazine to alpha-adrenergic receptors has been shown to be linked to G protein-coupled signaling cascades that activate the phosphatidylinositol-calcium second messenger system. drugbank.comnih.gov This modulation of intracellular signaling pathways is a critical aspect of its pharmacological action beyond simple receptor blockade. Further research is needed to fully elucidate any potential allosteric effects perphenazine may have on its target receptors and the subsequent intricate changes in receptor signaling.
Intracellular Target Interactions
Beyond its effects on cell surface receptors, this compound has been shown to interact with key intracellular proteins, influencing cellular function.
In vitro studies have demonstrated that perphenazine can act as a reversible inhibitor of the enzyme glutamate (B1630785) dehydrogenase (GDH). nih.govnih.gov The mechanism of inhibition is complex; it is described as a mixed-type inhibition concerning the substrate 2-oxoglutarate and competitive with respect to the coenzyme NADH. nih.gov Research indicates that perphenazine binds to a site on the GDH enzyme that is distinct from the catalytic site where NADH binds. nih.gov Perphenazine's inhibitory effect on GDH is influenced by factors such as pH and ionic strength. nih.gov While this enzymatic inhibition has been characterized in laboratory settings, its direct clinical significance in the context of perphenazine's therapeutic actions remains a subject of ongoing investigation. nih.gov
Receptor Binding Profiles of this compound Metabolites (e.g., N-dealkylperphenazine, 7-hydroxyperphenazine)
N-dealkylperphenazine has demonstrated a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors. nih.govresearchgate.net This binding profile is of interest as it resembles that of some atypical antipsychotic agents. nih.gov In contrast, both the parent compound, perphenazine, and its other major metabolite, 7-hydroxyperphenazine (B3061111), exhibit a higher affinity for dopamine D2 receptors than for serotonin 5-HT2A receptors. nih.govresearchgate.net Despite the intriguing in vitro profile of N-dealkylperphenazine, its in vivo contribution to the clinical effects of perphenazine may be limited by its lower potency at these receptors compared to the parent drug. nih.gov
| Compound | Primary Receptor Affinity |
| Perphenazine | Dopamine D2 > Serotonin 5-HT2A nih.govresearchgate.net |
| N-dealkylperphenazine (DAPZ) | Serotonin 5-HT2A > Dopamine D2 nih.govresearchgate.net |
| 7-hydroxyperphenazine | Dopamine D2 > Serotonin 5-HT2A nih.govresearchgate.net |
Metabolism and Pre Clinical Pharmacokinetics of Perphenazine Hydrochloride
Metabolic Pathways and Enzyme Systems
The metabolism of perphenazine (B1679617) is a complex process occurring predominantly in the liver, involving multiple biochemical transformations. drugbank.comnih.govresearchgate.net This extensive hepatic metabolism is a key determinant of its pharmacokinetic profile. patsnap.comnih.gov
Perphenazine undergoes extensive biotransformation in the liver through several primary pathways. fda.gov These include sulfoxidation, hydroxylation, dealkylation, and glucuronidation. drugbank.comnih.govresearchgate.net In preclinical studies using rat liver microsomes, N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation have all been observed as significant metabolic reactions. researchgate.net The resulting metabolites, such as sulfoxides and glucuronidated forms, are generally considered to be devoid of clinical activity. researchgate.net
Sulfoxidation: This process involves the oxidation of the sulfur atom within the phenothiazine (B1677639) ring structure, leading to the formation of metabolites like perphenazine sulfoxide (B87167). researchgate.netnih.gov
Hydroxylation: Aromatic hydroxylation, particularly at the 7-position of the phenothiazine ring, is a key pathway, resulting in the creation of 7-hydroxyperphenazine (B3061111). fda.govtaylorandfrancis.com
Dealkylation: This involves the removal of the N-hydroxyethyl group from the piperazine (B1678402) side chain, producing metabolites such as N-dealkylperphenazine. researchgate.netnih.gov N-dealkylation is considered a major metabolic pathway for the drug. nih.gov
Glucuronidation: Hydroxylated metabolites, such as 7-hydroxyperphenazine, can be further conjugated with glucuronic acid, a process that increases water solubility and facilitates excretion. nih.govresearchgate.netresearchgate.net
The metabolism of perphenazine is mediated by the cytochrome P450 (CYP) superfamily of enzymes. omicsonline.orgresearchgate.net The CYP2D6 isoenzyme plays a primary and crucial role in its metabolism. fda.govtaylorandfrancis.comomicsonline.orgresearchgate.net Perphenazine is a known substrate for CYP2D6 and also acts as a potent competitive inhibitor of this enzyme. omicsonline.orgnih.gov
While CYP2D6 is central, other isoforms are also involved, particularly in specific metabolic pathways. In vitro studies using human liver microsomes have shown that the N-dealkylation of perphenazine is mediated by multiple CYP isoforms, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6. nih.gov At therapeutically relevant concentrations, CYP3A4 may account for approximately 40% of N-dealkylation, with CYP1A2, CYP2C19, and CYP2D6 each contributing about 20-25%. nih.gov However, it is suggested that other metabolic pathways not related to N-dealkylation may depend more heavily on CYP2D6, explaining the significant in vivo role of this enzyme. nih.gov
| CYP Isoform | Estimated Contribution to N-dealkylation | Apparent Km (µM) |
|---|---|---|
| CYP3A4 | ~40% | 7.9 |
| CYP1A2 | ~20-25% | 1-2 |
| CYP2C19 | ~20-25% | 14 |
| CYP2D6 | ~20-25% | 1-2 |
Data derived from in vitro studies on human liver microsomes. nih.gov
The pharmacokinetics of perphenazine are significantly influenced by genetic polymorphisms in the CYP2D6 enzyme. nih.govfda.gov Individuals can be classified based on their CYP2D6 activity, ranging from "poor metabolizers" (PMs), who have little to no enzyme activity, to "extensive metabolizers" (EMs), who have normal activity. nih.govfda.gov This genetic variability leads to considerable interindividual differences in metabolic rates. nih.gov
In preclinical contexts and human studies, it has been established that poor metabolizers of CYP2D6 process perphenazine more slowly, resulting in higher plasma concentrations of the parent drug compared to extensive metabolizers. nih.govfda.gov For instance, a study on human volunteers demonstrated that peak serum concentrations and the area under the curve (AUC) for perphenazine were significantly higher in poor hydroxylators of debrisoquine (B72478) (a marker for CYP2D6 activity) compared to rapid hydroxylators. nih.gov This suggests that the disposition of perphenazine covaries with this polymorphic enzyme activity. nih.gov Racial differences in CYP2D6 polymorphism frequencies can also be a confounding factor in its clearance. nih.gov
Metabolite Identification and Characterization (Pre-clinical Focus)
Preclinical and clinical studies have identified several key metabolites of perphenazine. fda.govtaylorandfrancis.com The principal metabolites include:
7-hydroxyperphenazine: Formed via hydroxylation of the phenothiazine ring, this metabolite's activity is comparable to the parent drug in vitro. fda.govtaylorandfrancis.com Peak concentrations of 7-hydroxyperphenazine are typically observed 2 to 4 hours after administration. fda.govnih.gov
Perphenazine sulfoxide (PPZ-SO): A product of the sulfoxidation pathway. researchgate.netnih.gov In human studies, PPZ-SO appears quickly in plasma after intravenous administration, though in low concentrations. nih.gov Following continuous oral medication, a high PPZ-SO to perphenazine ratio is observed, suggesting a significant first-pass effect. nih.gov
N-dealkylperphenazine (DAPZ): This is a primary metabolite resulting from dealkylation. researchgate.netnih.gov In vivo, DAPZ is often present at concentrations 1.5 to 2 times higher than that of the parent drug. researchgate.netnih.gov In vitro binding studies have shown that DAPZ has a higher affinity for serotonin-2A receptors than for dopamine-2 receptors, a profile that contrasts with perphenazine itself. nih.gov
Further degradation of the piperazine ring can lead to the formation of γ-(phenothiazinyl-10)-propylamine and its substituted analogues, which have been identified in the urine of rats treated with perphenazine. researchgate.net
| Metabolite | Metabolic Pathway | Key Characteristics |
|---|---|---|
| 7-hydroxyperphenazine | Hydroxylation | Activity comparable to parent drug in vitro. taylorandfrancis.com |
| Perphenazine sulfoxide (PPZ-SO) | Sulfoxidation | High ratio to parent drug after oral dose suggests first-pass metabolism. nih.gov |
| N-dealkylperphenazine (DAPZ) | Dealkylation | Found at higher concentrations than parent drug in vivo. researchgate.netnih.gov |
Absorption and Distribution Studies in Animal Models
Phenothiazines like perphenazine are generally well-absorbed from the gastrointestinal tract, though absorption can be erratic following oral administration. nih.gov Perphenazine is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has poor aqueous solubility but high permeability. taylorandfrancis.comingentaconnect.com Its highly lipophilic nature can lead to dissolution becoming a rate-limiting step for absorption. taylorandfrancis.com
In animal models, the pharmacokinetic behavior has been characterized. A study in rabbits using orally disintegrating tablets (ODTs) containing a perphenazine/hydroxypropyl-ß-cyclodextrin inclusion complex showed faster absorption and a higher peak concentration (Cmax) compared to conventional tablets. ingentaconnect.com The time to reach peak concentration (Tmax) was 1.04 hours for the ODT formulation versus 3.83 hours for the conventional tablet. ingentaconnect.com
Another study in male Wistar rats evaluated perphenazine-loaded solid lipid nanoparticles (SLNs) administered orally. nih.gov This formulation significantly increased the mean residence time and half-life in both plasma and brain homogenates compared to a standard perphenazine suspension, indicating that such nanocarriers can alter the drug's absorption and distribution profile. nih.gov
Perphenazine's oral bioavailability is limited by its extensive first-pass metabolism in the liver. patsnap.comnih.gov While human data often cites a bioavailability of approximately 40%, values as low as 20% have also been reported. drugbank.comnih.govnih.govwikipedia.org
Preclinical studies in animal models confirm this characteristic and demonstrate how formulation can influence bioavailability.
Rabbits: In a study comparing orally disintegrating tablets to conventional tablets in rabbits, the relative bioavailability of the ODT formulation was significantly higher, with the area under the curve from time 0 to infinity (AUC0-∞) being 126.37% of the conventional tablet. ingentaconnect.com
Rats: In a study using Wistar rats, the administration of perphenazine in solid lipid nanoparticles resulted in a 2-fold increase in relative bioavailability compared to a standard perphenazine suspension. nih.gov
| Species | Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability Improvement |
|---|---|---|---|---|---|
| Rabbit | Conventional Tablet | 62.71 | 3.83 | 400.12 | - |
| Rabbit | Orally Disintegrating Tablet (ODT) | 82.86 | 1.04 | 505.00 | 26.4% vs. Conventional |
| Rat | Suspension | - | - | - | - |
| Rat | Solid Lipid Nanoparticles (SLN) | - | - | - | ~100% (2-fold) vs. Suspension |
Data derived from studies in rabbits ingentaconnect.com and rats. nih.gov Dashes indicate data not provided in the source.
Tissue Distribution, Including Brain Penetration Studies
In pre-clinical investigations, perphenazine hydrochloride demonstrates extensive distribution into various tissues following administration. A key characteristic of the compound is its ability to effectively cross the blood-brain barrier (BBB), a critical feature for a centrally acting agent.
Studies in animal models have confirmed significant brain uptake. For instance, research conducted in male Wistar rats evaluated the brain distribution of perphenazine administered as a standard suspension versus a solid lipid nanoparticle (SLN) formulation. The results indicated that the SLN formulation led to a 16-fold increase in brain distribution compared to the perphenazine suspension, highlighting that the extent of brain penetration can be substantially influenced by the delivery system. nih.gov
While specific tissue concentration data for perphenazine is limited in available literature, studies on closely related phenothiazine antipsychotics provide valuable insights. In a study involving the related compound fluphenazine (B1673473) in rats, the drug was found to be 10- to 27-fold higher in various brain regions than in plasma. nih.gov This same study noted that the liver contained the highest concentrations of the parent drug and its metabolites among the tissues assayed, which also included kidney and fat. nih.gov This pattern of high accumulation in the liver and brain relative to plasma is characteristic of lipophilic drugs like phenothiazines.
| Animal Model | Key Finding | Reference |
|---|---|---|
| Male Wistar Rats | Brain distribution was increased 16-fold with a solid lipid nanoparticle (SLN) formulation compared to a suspension. | nih.gov |
| Rats (Fluphenazine Study) | Concentrations in brain regions were 10- to 27-fold higher than in plasma. Liver showed the highest concentration of all tissues measured. | nih.gov |
Elimination Kinetics in Pre-clinical Models
The elimination of this compound from the body involves metabolic transformation and excretion, processes that have been characterized in various pre-clinical species.
The elimination half-life of perphenazine in animal models has been shown to be dependent on its formulation. A study in male Wistar rats demonstrated that when perphenazine was administered as a solid lipid nanoparticle (PPZ-SLN) formulation, its half-life (t½) was significantly increased in both plasma and brain homogenate compared to a standard perphenazine suspension. nih.gov This suggests that the rate of elimination from the body and the central nervous system can be modified by the drug delivery vehicle.
| Animal Model | Formulation Comparison | Outcome | Reference |
|---|---|---|---|
| Male Wistar Rats | Solid Lipid Nanoparticle (SLN) vs. Suspension | The half-life of the SLN formulation was significantly longer in both plasma and brain tissue. | nih.gov |
Pre-clinical studies indicate that perphenazine and its metabolites are eliminated from the body through both renal and fecal routes, with biliary excretion into the feces being the predominant pathway for this class of compounds.
In a study using male rats that received an oral dose of 10 mg/kg of perphenazine, a relatively small fraction of the dose was recovered in the urine. researchgate.net Within the first 12 hours post-administration, approximately 1.8% to 4% of the dose was excreted renally, primarily in the form of the sulfoxide and the N-dealkylated sulfoxide metabolites. researchgate.net
To understand the complete excretion profile, data from related phenothiazines is informative. In studies with the compound fluphenazine, dogs and monkeys excreted the majority of an oral dose in the feces (75-89% in dogs and 56-69% in monkeys), with urinary excretion accounting for a much smaller percentage (2-4% in dogs and 12-19% in monkeys). researchgate.net Furthermore, after intravenous administration to a dog, 62% of the dose was recovered in the bile, confirming that extensive biliary excretion is the primary mechanism leading to the high percentage of the drug eliminated via the feces. researchgate.net
Drug-Drug Interaction Studies (Pre-clinical Pharmacokinetic Focus)
Pre-clinical in vitro studies, primarily using human liver microsomes, have been instrumental in identifying the mechanisms behind potential pharmacokinetic drug-drug interactions involving perphenazine. These studies focus on the compound's metabolism by cytochrome P450 (CYP) enzymes and its potential to inhibit these enzymes.
Perphenazine metabolism, specifically the major pathway of N-dealkylation, is mediated by several CYP isoforms. Key contributors to this process have been identified as CYP1A2, CYP3A4, CYP2C19, and CYP2D6. nih.gov
Of significant note is perphenazine's potent inhibitory effect on CYP2D6. It acts as a competitive inhibitor of this enzyme, with studies determining its inhibition constant (Ki) to be approximately 0.8 µM. nih.gov This is a strong level of inhibition, comparable to that of known potent CYP2D6 inhibitors like quinidine. nih.gov Perphenazine also demonstrates moderate inhibition of CYP1A2 (Ki = 65.1 µM), while its inhibitory effects on CYP2C9, CYP2C19, and CYP3A4 are considered weak. nih.gov
These pre-clinical findings suggest a high potential for drug-drug interactions when perphenazine is co-administered with drugs that are substrates of CYP2D6. The inhibition of CYP2D6 by perphenazine could lead to decreased metabolism and consequently higher plasma concentrations of these other drugs, potentially increasing their therapeutic effects or risk of toxicity.
| CYP Isoform | Inhibition Potency | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| CYP2D6 | Potent | 0.8 µM | nih.gov |
| CYP1A2 | Moderate | 65.1 µM | nih.gov |
| CYP2C9 | Weak | >300 µM | nih.gov |
| CYP2C19 | Weak | >300 µM | nih.gov |
| CYP3A4 | Weak | >300 µM | nih.gov |
Pre Clinical Pharmacodynamic Investigations of Perphenazine Hydrochloride
Neurochemical Effects in Animal Models
Perphenazine (B1679617) hydrochloride, a piperazinyl phenothiazine (B1677639), exerts its primary effects within the central nervous system. drugbank.comfda.gov Pre-clinical animal studies have been fundamental in elucidating the neurochemical mechanisms that underpin its pharmacological profile. These investigations have largely focused on its interactions with key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.
The principal mechanism of action for perphenazine is its potent antagonism of dopamine (B1211576) receptors. patsnap.com It binds to and inhibits the activity of both D1 and D2 dopamine receptor subtypes. drugbank.com This blockade is a central feature of its neuroleptic effects. In animal models, the antagonism of D2 receptors in the mesolimbic and mesocortical pathways is believed to be responsible for its antipsychotic-like properties. Dopamine is a critical neurotransmitter for modulating motor output and behavioral responses to rewards across various animal species. nih.gov By blocking these receptors, perphenazine effectively reduces the hyperactivity of dopamine pathways. patsnap.com The blockade of dopamine D2 receptors in the chemoreceptor trigger zone is also the primary mechanism for its anti-emetic effect. drugbank.com Studies in Japanese quail have shown that dopamine receptor blockade can lead to a decrease in reward expectation, indicating an alteration in the evaluation of stimuli. frontiersin.org
In vitro binding assays using isolated human receptors expressed in transfected cell lines have quantified the affinity of perphenazine for these receptors. These studies confirm a higher affinity for dopamine D2 receptors compared to other receptor types, which is consistent with its classification as a typical antipsychotic agent. nih.gov
| Receptor Subtype | Action of Perphenazine | Reference |
| Dopamine D1 | Antagonist | drugbank.com |
| Dopamine D2 | Antagonist | drugbank.compatsnap.com |
This table summarizes the primary actions of Perphenazine on dopamine receptor subtypes.
While perphenazine's primary activity is centered on the dopaminergic system, it also interacts with serotonergic pathways. Serotonergic neurotransmission is an evolutionarily conserved system involved in regulating social and other behaviors. nih.gov In vitro competition-binding analyses have demonstrated that perphenazine exhibits a higher affinity for dopamine D2 receptors than for serotonin (B10506) 5-HT2A receptors. nih.gov
| Compound | Primary Receptor Affinity | Reference |
| Perphenazine | Dopamine D2 > Serotonin 5-HT2A | nih.gov |
| n-dealkylperphenazine (DAPZ) | Serotonin 5-HT2A > Dopamine D2 | nih.gov |
This table compares the receptor affinity profiles of Perphenazine and its primary metabolite.
Behavioral Pharmacology in Animal Models
The neurochemical effects of perphenazine hydrochloride translate into observable behavioral changes in animal models. These studies are crucial for characterizing its antipsychotic potential and its impact on various central nervous system functions.
Perphenazine significantly impacts motor activity in animal models. As a neuroleptic, it generally reduces spontaneous motor activity and moderates excitement. vtech.global Studies in rats have specifically examined the effects of centrally acting drugs, including perphenazine, on exploratory behavior. nih.gov Administration of the compound typically leads to a dose-dependent decrease in exploratory locomotion. This reduction in movement is a hallmark of the central nervous system depression characteristic of phenothiazines.
In a study investigating the effects of long-acting neuroleptics in goats, perphenazine did not significantly alter mean daily activity compared to control injections at various ambient temperatures. nih.gov This suggests that while it has calming effects, it may not impair general physical activity under certain conditions. nih.gov In studies on mice with a model of amyotrophic lateral sclerosis, perphenazine treatment did not result in an improvement in motor function as measured by Rotarod and grid tests. researchgate.net
Stereotypy—repetitive, unvarying behaviors—can be induced in animal models by dopamine agonists. The ability of an antipsychotic to block this stereotypy is often used as a predictor of its efficacy. Perphenazine, through its dopamine receptor antagonism, is effective at inhibiting such behaviors.
Perphenazine has been shown to modulate learned behaviors in animal models. A key test for neuroleptic activity is the inhibition of conditioned avoidance responding (CAR). nih.gov In this paradigm, an animal learns to avoid an unpleasant stimulus by responding to a preceding signal. Dopamine D2 antagonists like perphenazine effectively inhibit this conditioned response at doses lower than those required to suppress the escape response, which is indicative of antipsychotic activity rather than simple motor impairment. nih.gov
In studies with rhesus monkeys trained to self-administer cocaine, pretreatment with perphenazine demonstrated a capacity to antagonize some of cocaine's effects. nih.gov At certain doses, it increased the rate of cocaine self-administration, potentially as the animals sought to overcome the dopamine receptor blockade, while higher doses decreased the rate of self-administration. nih.gov This indicates a clear modulation of a powerful conditioned response. nih.gov The substitution of perphenazine for cocaine resulted in very low rates of responding, showing it does not act as a positive reinforcer itself. nih.gov
| Animal Model | Behavioral Test | Effect of Perphenazine | Reference |
| Rats | Exploratory Behavior | Decreased exploration | nih.gov |
| Rhesus Monkeys | Cocaine Self-Administration | Antagonized cocaine's reinforcing effects | nih.gov |
| General | Conditioned Avoidance Responding | Inhibition of conditioned response | nih.gov |
This table provides a summary of Perphenazine's effects in various behavioral pharmacology models.
The central nervous system effects of perphenazine make it a valuable tool for chemical restraint in veterinary medicine. journals.co.zanih.gov As a phenothiazine derivative, it induces a state of calming and makes the animal relatively indifferent or oblivious to its surroundings. vtech.globaljournals.co.za This is particularly useful for diagnostic and clinical procedures, as well as for managing animals during transport or adapting them to confinement. vtech.globaljournals.co.za
In veterinary models, particularly with horses and wild animals, long-acting formulations of perphenazine are used to produce tranquilization for extended periods. journals.co.zanih.gov For example, in a study on two Arabian horse stallions with behavioral problems, perphenazine enanthate administered intramuscularly had a tranquilizing effect that lasted for 30 days, facilitating corrective training. nih.gov The primary application is to reduce anxiety, hostility, and aggression without causing deep sedation or anesthesia. vtech.globalcabidigitallibrary.org Animals treated with perphenazine show decreased motor activity and reduced fear of humans, which aids in handling and management. vtech.global This state of neurolepsis is achieved through its actions at various levels of the central nervous system, with a particular impact on the hypothalamus. fda.govjournals.co.za
Cellular and Molecular Responses to this compound in Vitro
Cellular Viability and Proliferation Assays
This compound has demonstrated significant effects on the viability and proliferation of various cell types in vitro, with its cytotoxic activity being largely concentration-dependent. nih.govpediatriconcall.com Studies across different cell lines, including cancer cells and normal human melanocytes, have established that perphenazine can induce a loss in cell viability. nih.govwikipedia.orgselleckchem.com
In studies utilizing human glioblastoma multiforme (U-87 MG) cells, perphenazine induced a dose-dependent reduction in cell viability. nih.govfda.gov Treatment for 24 hours with perphenazine at concentrations of 0.5, 1.0, 5.0, and 10.0 μM resulted in a viability loss of 32%, 54.5%, 82.1%, and 92.2%, respectively. nih.gov The calculated EC₅₀ value (the concentration that causes a 50% loss in cell viability) for perphenazine in this cell line was determined to be 0.98 μM. nih.govfda.gov
Investigations on normal human melanocytes (HEMn-DP) also revealed a concentration-dependent loss in cell viability upon exposure to perphenazine. selleckchem.com While lower concentrations (0.0001 to 0.01 µM) had no significant effect, higher concentrations led to a progressive loss of viability. selleckchem.com For this cell line, the EC₅₀ value for perphenazine was calculated to be 2.76 μM. wikipedia.orgselleckchem.com Further research has identified perphenazine as a potential agent for repurposing in cancer therapy due to its cytotoxic effects on various cancer cell lines, including those of the lung, breast, colon, and brain. nih.govpediatriconcall.com
| Perphenazine Concentration (μM) | Cell Viability Loss (%) |
|---|---|
| 0.1 | No significant loss |
| 0.5 | 32.0% |
| 1.0 | 54.5% |
| 5.0 | 82.1% |
| 10.0 | 92.2% |
Oxidative Stress Modulation and Antioxidant Enzyme Activity
Pre-clinical in vitro research indicates that this compound can modulate the antioxidant defense system in cells, particularly at higher concentrations. wikipedia.org Studies on normal human melanocytes have shown that exposure to perphenazine can lead to a depletion of the cells' antioxidant status, suggesting an induction of oxidative stress. wikipedia.orgresearchgate.net
This effect was investigated by measuring the intracellular level of hydrogen peroxide (H₂O₂) and the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). wikipedia.orgresearchgate.net At higher analyzed concentrations, perphenazine treatment resulted in alterations in the activity of these enzymes, contributing to a state of oxidative stress within the melanocytes. wikipedia.org The disruption of the cellular redox balance is a significant molecular response to the compound. wikipedia.orgresearchgate.net
Tyrosinase Activity and Melanin (B1238610) Content Studies
This compound has been shown to influence melanogenesis in vitro by affecting tyrosinase activity and melanin content in normal human melanocytes. nih.gov Research demonstrated that perphenazine at concentrations of 1.0 μM and 3.0 μM decreased the melanin content in melanocytes by 10.6% and 12.1%, respectively, after a 24-hour treatment period. nih.gov Concentrations ranging from 0.0001 to 0.1 µM did not have a discernible impact on melanin levels. nih.gov
The reduction in melanin content was correlated with a decrease in the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.gov The study concluded that at concentrations of 1.0 µM and higher, perphenazine suppresses melanogenesis in normal human melanocytes, likely through an inhibitory effect on tyrosinase activity. nih.gov This inhibitory action on melanization processes highlights a specific molecular interaction of perphenazine within pigmented cells. wikipedia.org
| Perphenazine Concentration (μM) | Decrease in Melanin Content (%) |
|---|---|
| 0.0001 - 0.1 | No significant impact |
| 1.0 | 10.6% |
| 3.0 | 12.1% |
Developmental and Reproductive Toxicity Research in Animal Models (e.g., Teratogenic Studies)
Animal studies have been conducted to investigate the potential developmental and reproductive toxicity of perphenazine. Research in rats has indicated that perphenazine can affect the early stages of pregnancy. nih.gov When administered at doses of 10–50 mg/kg per day during early gestation, perphenazine was found to delay nidation (the implantation of the embryo into the uterine wall). nih.gov Doses up to 20 mg/kg per day from days 1-7 of pregnancy resulted in prolonged gestation, though the mothers and their offspring were reported to be apparently normal. nih.gov The delay in implantation could be reversed by the co-administration of estradiol, suggesting that perphenazine may interfere with estrogen release from the ovaries. nih.gov
Teratogenicity studies in animals have shown a dose-dependent effect. nih.gov At doses equivalent to 1.5 and 14 times the typical human dose, no increased risk of birth defects was observed. nih.gov However, at significantly higher doses, ranging from 30 to 300 times the human dose, an increased incidence of birth defects was reported. nih.gov The observed anomalies included cleft palate, retrognathia (a recessed lower jaw), and micromelia (abnormally small limbs). nih.gov
Computational and Theoretical Studies of Perphenazine Hydrochloride
Structure-Activity Relationship (SAR) Analysis and Predictive Modeling
Structure-Activity Relationship (SAR) analysis for phenothiazine (B1677639) derivatives like perphenazine (B1679617) aims to identify the key chemical features responsible for their biological activity. These studies are crucial for designing more potent and selective molecules. The antipsychotic effects of phenothiazines are linked to their ability to block dopamine (B1211576) receptors in the brain, and SAR studies reveal how specific structural modifications influence this activity. nih.gov
Key findings from SAR analyses of phenothiazines include:
The Phenothiazine Ring System: The tricyclic phenothiazine core is essential for activity.
Substitution at Position 2: The nature of the substituent at the 2-position of the phenothiazine ring is critical for potency. A trifluoromethyl group generally confers greater potency than a chlorine atom, which is present in perphenazine. nih.gov This is due to favorable van der Waals interactions that help the molecule adopt a conformation that mimics dopamine. nih.gov
The Side Chain: The length and composition of the alkylamino side chain at position N-10 significantly impact activity. Phenothiazines with a piperazine (B1678402) ring in the side chain, such as perphenazine, exhibit enhanced activity compared to those with simple alkylamino chains. nih.gov The presence of a hydroxyethyl (B10761427) group on the piperazine ring can further increase potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models build upon these qualitative observations by creating mathematical equations that correlate structural descriptors with biological activity. ptfarm.pl For phenothiazine analogues, 2D-QSAR models can be generated to predict the pro-apoptotic or other cellular effects of new compounds. ptfarm.pl These predictive models use various physicochemical and topological descriptors to quantify molecular properties and relate them to a measured biological outcome, aiding in the rational design of new derivatives. ptfarm.pl
| Structural Feature | Influence on Activity | Example Modification |
|---|---|---|
| Substituent at C2 | Crucial for potency; electron-withdrawing groups increase activity. | -CF3 (e.g., Fluphenazine) is more potent than -Cl (Perphenazine). nih.gov |
| Side Chain at N10 | A three-carbon chain is optimal. | The propyl group in perphenazine is a common feature in potent phenothiazines. |
| Terminal Amine Group | Piperazine moiety enhances activity over simple alkylamines. | Perphenazine's piperazine ring contributes to its higher potency compared to promazine. nih.gov |
| Piperazine Substituent | Hydroxyethyl group can further increase potency. | The hydroxyethyl group on perphenazine's piperazine ring is a key feature. nih.gov |
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For perphenazine, docking studies are primarily focused on its interaction with the dopamine D2 receptor, its main pharmacological target. patsnap.comwikipedia.org Perphenazine is a potent D2 receptor antagonist, and understanding its binding mode is essential for explaining its antipsychotic effects. drugbank.comselleckchem.com
Simulations have shown that ligands like perphenazine bind within a pocket formed by the transmembrane helices of the D2 receptor. unict.it Key interactions often involve:
Ionic Bonds: An interaction between the protonated nitrogen atom in the piperazine side chain of perphenazine and an acidic residue in the receptor, such as an aspartate residue in transmembrane helix 3, which is a common anchoring point for dopaminergic ligands. unict.it
Hydrogen Bonds: Hydrogen bonds can form between the hydroxyethyl group of perphenazine and polar residues, like serine residues in helix 5, within the binding site. unict.it
Van der Waals and Hydrophobic Interactions: The tricyclic phenothiazine ring system engages in extensive hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket. nih.gov
These simulations help rationalize the high binding affinity of perphenazine for the D2 receptor and provide a structural basis for its antagonist activity. medchemexpress.comnih.gov Docking studies can also be used to predict the affinity of perphenazine for other receptors, such as serotonin (B10506) or adrenergic receptors, helping to explain its side-effect profile. selleckchem.comnih.gov
| Receptor Target | Binding Affinity (Ki) | Key Interacting Residues (Predicted) |
|---|---|---|
| Dopamine D2 Receptor | 0.56 nM medchemexpress.com | Aspartate (TM3), Serine (TM5), Phenylalanine (TM6) |
| Dopamine D3 Receptor | 0.43 nM medchemexpress.com | Aspartate (TM3), Serine (TM5), Phenylalanine (TM6) |
| Serotonin 5-HT2A Receptor | 6 nM medchemexpress.com | Aspartate, Serine, Phenylalanine |
| Alpha-1A Adrenergic Receptor | Binding confirmed, specific Ki varies. medchemexpress.com | Not specified |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. dovepress.com MD simulations can be used to study the conformational flexibility of perphenazine and the stability of its binding to the D2 receptor. unict.itmatilda.science
Applications of MD simulations in the study of perphenazine hydrochloride include:
Conformational Analysis: MD simulations can explore the different conformations that the flexible side chain of perphenazine can adopt in solution and within the receptor's binding site. This is crucial as the active conformation mimicking dopamine is key to its activity. nih.gov
Binding Stability: By simulating the perphenazine-D2 receptor complex over several nanoseconds or longer, researchers can assess the stability of the predicted binding pose from docking. The persistence of key interactions, such as hydrogen bonds and ionic contacts, throughout the simulation provides confidence in the binding model. dovepress.com
Receptor Dynamics: MD simulations can reveal how the binding of perphenazine affects the conformational dynamics of the D2 receptor itself, providing clues about the mechanism of receptor antagonism.
Solvent Effects: These simulations explicitly model the surrounding water and lipid molecules, allowing for a detailed analysis of how the solvent environment influences the binding process and the stability of the complex. matilda.sciencenih.gov
MD simulations have been used to refine homology models of dopamine receptors, providing more accurate structures for subsequent docking studies of various ligands. unict.it
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic properties of molecules, such as their electronic structure, orbital energies, and charge distribution. These properties are fundamental to a molecule's reactivity and its interactions with other molecules. For perphenazine, methods like Density Functional Theory (DFT) are employed to gain a deeper understanding of its molecular characteristics. scribd.com
Studies using quantum chemical calculations have provided insights into:
Molecular Geometry: These methods can accurately predict the three-dimensional structure of perphenazine, which is a prerequisite for meaningful docking and SAR studies. scribd.com
Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. Calculations using the B3LYP/6-311++G* method have shown good agreement with experimental data for perphenazine. scribd.com
Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Charge Distribution: The distribution of partial charges on the atoms of perphenazine can be calculated, helping to identify regions of the molecule that are likely to engage in electrostatic interactions with the receptor.
These theoretical calculations provide a detailed electronic picture of perphenazine that complements experimental findings and informs other computational approaches. scribd.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a D2 antagonist, derived from perphenazine and other active ligands, would typically include features like a hydrophobic region (the tricyclic system), a hydrogen bond acceptor, a hydrogen bond donor, and a positive ionizable feature (the protonated amine).
Once a pharmacophore model is developed, it can be used for virtual screening. ijsrp.org This process involves computationally searching large databases of chemical compounds to identify novel molecules that match the pharmacophore model. ucsf.edu These "hits" can then be subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally. ijsrp.org
While specific virtual screening campaigns leading to perphenazine are not detailed, the principles are widely applied in drug discovery:
Model Generation: A pharmacophore model is built based on the known structure and activity of D2 antagonists like perphenazine.
Database Screening: Large compound libraries (e.g., ZINC database) are filtered to find molecules that fit the 3D arrangement of the pharmacophore features. ijsrp.org
Hit Filtering and Docking: The identified hits are then docked into a model of the D2 receptor to predict their binding affinity and orientation. mdpi.com
Prioritization: The best-scoring compounds are prioritized for chemical synthesis and biological evaluation.
This approach accelerates the discovery of new chemical entities that may act as D2 receptor antagonists, potentially with improved properties compared to existing drugs. ucsf.edu
Innovations in Pre Clinical Drug Delivery Systems for Perphenazine Hydrochloride
Nanosuspension Formulations for Enhanced Dissolution and Bioavailability
Nanosuspensions, which are sub-micron colloidal dispersions of pure drug particles, are a promising strategy to enhance the oral bioavailability of poorly soluble drugs like perphenazine (B1679617). By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased.
Preparation and Characterization of Nanosuspensions
Various methods have been employed to prepare perphenazine nanosuspensions, with the emulsion-solvent evaporation technique being a common approach. nih.govmdpi.comresearchgate.netnih.gov This method involves dissolving the drug and a polymer, such as poly(dl-lactide-co-glycolide) (PLGA), in an organic solvent. mdpi.com This organic phase is then emulsified in an aqueous phase containing a surfactant, like poly(vinyl alcohol) (PVA), followed by the evaporation of the organic solvent to form the nanosuspension. mdpi.com Another technique utilized is the solvent evaporation method, using stabilizers and surfactants like PVPK30 and Pluronic F127. ijrrjournal.com
The characterization of these nanosuspensions is crucial to ensure desired physicochemical properties. Key parameters evaluated include particle size, zeta potential (an indicator of stability), and entrapment efficiency (the percentage of drug successfully encapsulated). nih.govijrrjournal.com Studies have shown that formulation variables such as polymer concentration and theoretical drug loading significantly impact these characteristics. mdpi.com For instance, an increase in PLGA concentration has been observed to increase the nanoparticle size. mdpi.com Optimized perphenazine-loaded solid lipid nanoparticles (SLNs), a similar lipid-based nanosystem, have achieved particle sizes around 104 nm, a zeta potential of -28 mV, and an entrapment efficiency of 83%. nih.gov Similarly, nanostructured lipid carriers (NLCs) have been formulated with particle sizes under 180 nm and entrapment efficiencies exceeding 95%. researchgate.netnih.gov
Morphological analysis, typically performed using Scanning Electron Microscopy (SEM), has revealed the nanoparticles to be generally spherical with a smooth surface. mdpi.comresearchgate.netnih.gov
Table 1: Physicochemical Properties of Perphenazine Nanosuspension Formulations
| Formulation Type | Preparation Method | Key Excipients | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| PLGA Nanoparticles | Emulsion-Solvent Evaporation | PLGA, PVA | 325.5 ± 32.4 | Not Reported | 83.9 | mdpi.com |
| Solid Lipid Nanoparticles (SLN) | Emulsion-Solvent Evaporation | Glycerol (B35011) monostearate, Soybean lecithin (B1663433), Tween 80 | 104 ± 3.92 | -28 ± 2.28 | 83 ± 1.29 | nih.gov |
| Nanostructured Lipid Carriers (NLC) | Emulsion-Solvent Evaporation | Not specified | < 180 | Not Reported | > 95 | researchgate.netnih.gov |
In Vitro Drug Release Kinetics from Nanosuspensions
In vitro release studies are performed to predict the in vivo performance of the nanosuspension. These studies are often conducted using a dialysis bag diffusion technique in a phosphate-buffered saline (pH 7.4) medium. mdpi.com The release profiles of perphenazine from nanosuspensions often exhibit a biphasic pattern. mdpi.com This includes an initial rapid "burst" release, attributed to the drug adsorbed on the nanoparticle surface, followed by a period of sustained release. mdpi.com
For example, one study found that PLGA nanoparticles showed a burst release within the first 24 hours, followed by a more gradual, sustained release. mdpi.com Research on perphenazine-loaded SLNs demonstrated a sustained-release pattern with over 90% of the drug released over 48 hours. nih.gov Similarly, NLC formulations have also been shown to possess extended-release properties. researchgate.netnih.gov One optimized oral nanosuspension formulation demonstrated a rapid release, with 98.65% of the drug released within 30 minutes. ijrrjournal.com The rate of drug release is dependent on factors like the nanoparticle size and the amount of drug loaded into the nanoparticles. mdpi.com
Table 2: Cumulative In Vitro Drug Release of Perphenazine from Nanosuspensions
| Formulation Type | Time Point | Cumulative Release (%) | Release Medium | Reference |
|---|---|---|---|---|
| Oral Nanosuspension (F12) | 30 min | 98.65 | 0.1N HCl, pH 6.8 buffer, pH 7.4 buffer | ijrrjournal.com |
| Solid Lipid Nanoparticles (SLN) | 48 h | > 90 | Not specified | nih.gov |
Cytotoxicity Studies of Nanosuspension Formulations
To assess the potential toxicity of the delivery system, in vitro cytotoxicity studies are conducted. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a standard method used for this purpose. nih.gov In a study involving perphenazine-loaded SLNs, their effect on the HT-29 human colon adenocarcinoma cell line was evaluated. nih.gov The cells were treated with various concentrations of the nanosuspensions. The results of the MTT assay indicated that the optimized perphenazine-loaded SLN formulations did not exhibit significant cytotoxicity on the HT-29 cell culture. nih.gov
Solid Dispersion Techniques for Solubility Enhancement
Solid dispersion (SD) is another widely explored technique to improve the dissolution of poorly water-soluble drugs. This method involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state.
Formulation Strategies and Optimization
The preparation of perphenazine solid dispersions has been successfully achieved using various hydrophilic polymers, including polyethylene (B3416737) glycol (PEG) 6000, PEG 8000, polyvinylpyrrolidone (B124986) (PVP) K30, and chitosan. nih.govasiapharmaceutics.infowisdomlib.orgresearchgate.net Common preparation methods include the solvent evaporation and dropping techniques. asiapharmaceutics.infowisdomlib.orgresearchgate.net
Optimization of the formulation involves selecting the appropriate carrier and determining the optimal drug-to-carrier ratio. researchgate.netnih.gov Studies have shown that both the choice of carrier and the ratio significantly influence the physical stability and dissolution rate of the resulting solid dispersion. researchgate.netnih.gov For instance, a study comparing different ratios of perphenazine with PEG 8000 and PVP K30 found that a 1:5 drug-to-PEG ratio was the most stable formulation under conditions of elevated temperature and humidity. researchgate.netnih.gov In another study using PEG 6000 and chitosan, a 1:2 drug-to-carrier ratio prepared by the dropping method demonstrated improved water solubility. asiapharmaceutics.info The solubility was found to be positively correlated with the concentration of the carrier. asiapharmaceutics.inforesearchgate.net
Table 3: Formulation and Performance of Perphenazine Solid Dispersions
| Carrier(s) | Drug:Carrier Ratio (w/w) | Preparation Method | Key Finding | Reference |
|---|---|---|---|---|
| PEG 8000, PVP K30 | 5:1, 1:5, 1:20 | Not specified | 1:5 PPZ/PEG was most stable; enhanced dissolution | researchgate.netnih.gov |
| PEG 6000, Chitosan | 1:1, 1:2, 1:3 | Dropping Technique | 1:2 ratio showed improved water solubility | asiapharmaceutics.inforesearchgate.net |
Amorphous State Characterization in Solid Dispersions
A key principle behind the effectiveness of solid dispersions is the transformation of the crystalline drug into a higher-energy amorphous state. researchgate.netuni-halle.de The amorphous form of a drug lacks the long-range molecular order of its crystalline counterpart, leading to enhanced solubility and dissolution rates. uni-halle.de
Several analytical techniques are used to confirm this amorphous conversion.
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in a material. In the analysis of solid dispersions, the absence of a sharp melting peak corresponding to the crystalline drug indicates that it has been converted to an amorphous state. nih.govresearchgate.netnih.gov
Powder X-ray Diffraction (PXRD): Crystalline materials produce a characteristic pattern of sharp diffraction peaks, whereas amorphous materials produce a diffuse halo. The absence of distinct peaks for perphenazine in the PXRD patterns of solid dispersions confirms its amorphous nature within the polymer matrix. nih.govresearchgate.netnih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify any potential chemical interactions between the drug and the carrier. The absence of new peaks or significant shifts in the characteristic peaks of perphenazine suggests that there is no chemical incompatibility and that the drug is molecularly dispersed. nih.govnih.govasiapharmaceutics.info
Studies on perphenazine solid dispersions have consistently used these methods to verify the amorphous state of the drug within carriers like PEG and PVP, which is crucial for achieving the desired enhancement in dissolution. researchgate.netnih.govasiapharmaceutics.info
Table 4: Compound Names
| Compound Name |
|---|
| Perphenazine |
| Perphenazine hydrochloride |
| Poly(dl-lactide-co-glycolide) (PLGA) |
| Poly(vinyl alcohol) (PVA) |
| PVPK30 |
| Pluronic F127 |
| Glycerol monostearate |
| Soybean lecithin |
| Tween 80 |
| Polyethylene glycol (PEG) 6000 |
| Polyethylene glycol (PEG) 8000 |
| Polyvinylpyrrolidone (PVP) K30 |
| Chitosan |
In Vitro Dissolution Profile Enhancement
The limited aqueous solubility of perphenazine presents a significant hurdle to its dissolution and subsequent absorption. To address this, researchers have explored the use of solid dispersion (SD) techniques with hydrophilic carriers. One such approach involves the use of polyethylene glycol 6000 (PEG 6000) and chitosan. wisdomlib.orgasiapharmaceutics.info Solid dispersions of perphenazine have been successfully prepared using methods like solvent evaporation and the dropping technique, with various drug-to-carrier ratios (e.g., 1:1, 1:2, and 1:3). asiapharmaceutics.info
These solid dispersions have demonstrated a marked improvement in the in vitro dissolution of perphenazine. wisdomlib.org For instance, studies have shown that the percentage of drug release from solid dispersion formulations is significantly higher compared to the pure drug. asiapharmaceutics.info The dropping method, in particular, has been identified as a highly effective technique for creating perphenazine solid dispersions that lead to substantial enhancement of the dissolution rate. wisdomlib.org One optimized formulation demonstrated a maximum drug release of 98.7% w/v. wisdomlib.org
Another strategy to improve dissolution involves the formation of new solid phases, such as salts with fumaric acid. Perphenazine–fumaric acid salts have been shown to improve both solubility and the intrinsic dissolution rate compared to the parent perphenazine compound.
The following table illustrates the comparative in vitro drug release profile of pure perphenazine versus different solid dispersion formulations.
| Time (minutes) | Pure Perphenazine (% Drug Release) | Solid Dispersion PPD 1 (% Drug Release) | Solid Dispersion PPD 2 (% Drug Release) | Solid Dispersion PPD 3 (% Drug Release) |
| 0 | 0 | 0 | 0 | 0 |
| 10 | 10.2 ± 0.74 | 38.4 ± 0.41 | 49.2 ± 0.19 | 59.2 ± 0.36 |
| 20 | 28.2 ± 0.74 | 49.2 ± 0.25 | 58.2 ± 0.47 | 68.4 ± 0.29 |
| 30 | 31.9 ± 0.07 | 59.3 ± 0.19 | 69.3 ± 0.29 | 79.1 ± 0.42 |
| 40 | 37.2 ± 0.57 | 68.2 ± 0.47 | 78.4 ± 0.33 | 88.2 ± 0.18 |
| 50 | 39.1 ± 0.43 | 79.4 ± 0.29 | 88.1 ± 0.18 | 94.3 ± 0.24 |
| 60 | 45.6 ± 0.36 | 88.2 ± 0.33 | 93.4 ± 0.24 | 98.7 ± 0.31 |
Data adapted from a study on perphenazine solid dispersions. asiapharmaceutics.info
Solid Lipid Nanoparticles (SLN) for Improved Pharmacokinetics and Brain Delivery
Solid lipid nanoparticles (SLNs) have emerged as a promising carrier system for perphenazine, designed to overcome challenges such as low oral bioavailability due to extensive first-pass metabolism. nih.govresearchgate.net These nanocarriers are particularly effective for lipophilic drugs like perphenazine. nih.govresearchgate.net
The preparation of perphenazine-loaded solid lipid nanoparticles (PPZ-SLNs) has been effectively achieved using the solvent emulsification and evaporation method. nih.govresearchgate.netnih.gov This technique involves dissolving the drug and lipids in an organic solvent, emulsifying this organic phase in an aqueous phase containing a surfactant, and then evaporating the solvent to form the nanoparticles. Key components used in the formulation include lipids like glycerol monostearate (GMS) and surfactants such as soybean lecithin and Tween 80. researchgate.netresearchgate.net
To achieve optimal nanoparticle characteristics, statistical optimization techniques such as the Box-Behnken design have been employed. researchgate.netresearchgate.net This approach allows for the systematic evaluation of how different factors, including the amounts of lipid and surfactant, affect the final properties of the SLNs. researchgate.net Through such optimization, researchers have successfully produced PPZ-SLNs with desirable characteristics for drug delivery. researchgate.netresearchgate.net The optimized formulations typically exhibit a small particle size, which is crucial for efficient drug delivery to the central nervous system, a high entrapment efficiency, and a negative zeta potential, which contributes to the stability of the nanoparticle suspension. researchgate.netresearchgate.net
The table below summarizes the characteristics of an optimized PPZ-SLN formulation.
| Parameter | Value |
| Mean Particle Size | 104 ± 3.92 nm |
| Zeta Potential | -28 ± 2.28 mV |
| Entrapment Efficiency | 83% ± 1.29 |
Data from an optimized formulation of Perphenazine-loaded Solid Lipid Nanoparticles. researchgate.netresearchgate.net
The long-term stability of drug delivery systems is a critical factor for their potential clinical application. Stability studies conducted on perphenazine-loaded SLNs have demonstrated their robustness. Research has shown that both PPZ-SLN and empty SLN powders maintain good storage stability over a period of 3 months when stored at 4°C. nih.govnih.gov This indicates that the formulation is capable of preserving its key physicochemical properties, which is essential for ensuring consistent performance and therapeutic efficacy.
In vivo studies in animal models, specifically male Wistar rats, have confirmed the significant potential of SLNs to enhance the delivery of perphenazine. nih.govnih.gov Following a single oral administration, PPZ-SLNs demonstrated a significant improvement in pharmacokinetic properties compared to a standard perphenazine suspension. nih.govnih.gov
The relative bioavailability of perphenazine was increased by up to 2-fold when delivered via SLNs. nih.govnih.gov More strikingly, the brain distribution of the drug was enhanced by as much as 16-fold. nih.govnih.gov This substantial increase in brain uptake highlights the potential of SLNs to effectively target the central nervous system. Furthermore, key pharmacokinetic parameters such as the mean residence time (MRT) and half-life (t1/2) of perphenazine were significantly increased in both plasma and brain homogenate for the SLN formulation. nih.govnih.gov These findings suggest that SLNs not only improve the extent of drug absorption but also prolong its presence in the body and the target organ. nih.govnih.gov
The following table presents a comparison of key pharmacokinetic and brain distribution parameters for perphenazine administered as a suspension versus as a solid lipid nanoparticle formulation in rats.
| Parameter | Perphenazine Suspension | Perphenazine-Loaded SLN | Fold Increase |
| Plasma | |||
| Relative Bioavailability | Reference | ~2-fold higher | 2 |
| Mean Residence Time (MRT) | Significantly lower | Significantly higher (p < 0.01) | - |
| Half-life (t1/2) | Significantly lower | Significantly higher (p < 0.01) | - |
| Brain | |||
| Relative Distribution | Reference | ~16-fold higher | 16 |
| Mean Residence Time (MRT) | Significantly lower | Significantly higher (p < 0.01) | - |
| Half-life (t1/2) | Significantly lower | Significantly higher (p < 0.01) | - |
Data derived from in vivo studies in Wistar rats. nih.govnih.gov
Future Directions in Perphenazine Hydrochloride Research
Exploration of Novel Receptor Targets and Polypharmacology
While the antipsychotic effect of perphenazine (B1679617) is primarily attributed to its high-affinity antagonism of dopamine (B1211576) D2 receptors, it is increasingly recognized as a polypharmacological agent, interacting with a wide array of neurotransmitter receptors. nih.govdrugbank.com This multi-target profile contributes to both its therapeutic actions and its side-effect profile. Future research aims to dissect this complex pharmacology and identify novel targets that could be exploited for therapeutic benefit.
Perphenazine's established receptor binding profile includes significant affinity for dopamine D1, serotonin (B10506) 5-HT2A, alpha-1 adrenergic, and histamine (B1213489) H1 receptors. nih.govnih.gov The interaction with these "off-target" receptors is not merely incidental; for instance, 5-HT2A receptor blockade is a key feature of atypical antipsychotics and is thought to contribute to a more favorable clinical profile. nih.govnih.gov
Emerging areas of investigation include:
Sigma Receptors (σ1 and σ2): These receptors are recognized as potential targets for neuropsychiatric disorders. researchgate.net Modulating sigma receptors could influence various downstream signaling pathways, and understanding perphenazine's affinity and functional activity at these sites may reveal new mechanisms contributing to its effects or suggest pathways for developing novel analogs. researchgate.net
Protein Phosphatase 2A (PP2A): Recent studies have shown that phenothiazines, including perphenazine, can act as activators of PP2A by disrupting its interaction with the endogenous inhibitor SET. nih.govmdpi.com PP2A is a crucial serine/threonine phosphatase involved in numerous cellular processes, and its dysregulation has been implicated in neurodegenerative and psychiatric conditions. Targeting the PP2A/SET interaction represents a novel, non-dopaminergic strategy that could be explored for future antipsychotic development. nih.gov
| Receptor/Target | Perphenazine Binding Affinity (Ki or Kd) | Potential Research Implication |
| Dopamine D2 | High Affinity (Ki ~0.56 nM) nih.gov | Primary target; investigation of downstream signaling pathways. |
| Dopamine D3 | High Affinity (Ki ~0.43 nM) nih.gov | Role in cognition and motivation; potential for targeted modulation. |
| Serotonin 5-HT2A | High Affinity (Ki ~6 nM) nih.gov | Contribution to "atypical" effects; exploring 5-HT2A/D2 bias. |
| Histamine H1 | High Affinity nih.govunair.ac.id | Understanding sedative properties; designing analogs with reduced H1 affinity. |
| Alpha-1 Adrenergic | High Affinity (Ki ~10 nM) nih.gov | Role in cardiovascular side effects; designing safer analogs. |
| Muscarinic M1 | Moderate Affinity nih.gov | Contribution to anticholinergic effects; refining selectivity. |
| Sigma Receptors | Under Investigation | Potential novel mechanism for antipsychotic or cognitive-enhancing effects. researchgate.net |
| PP2A/SET Complex | Functional Activator nih.gov | Non-dopaminergic target for novel drug design. |
Advanced Pre-clinical Models for Neuropharmacological Research
The limitations of traditional rodent models in replicating the complex, neurodevelopmental nature of disorders like schizophrenia have spurred the development of more sophisticated pre-clinical platforms. nih.govpsychopharmacologyinstitute.com These advanced models are crucial for testing perphenazine's mechanisms and for the initial screening of its next-generation analogs.
Human Brain Organoids: Three-dimensional (3D) brain organoids, derived from human induced pluripotent stem cells (iPSCs), offer an unparalleled window into early human neurodevelopment. nih.govwikipedia.org By generating organoids from patients with schizophrenia, researchers can model disease-specific cellular and molecular alterations, such as changes in neuronal connectivity or gene expression. wikipedia.orgpatsnap.com These platforms can be used to test the effects of perphenazine on these pathological phenotypes in a human-genetic context, something not possible in animal models. nih.gov For example, neuroimmune cortical organoids that include microglia can model the inflammatory aspects of schizophrenia and assess how compounds like perphenazine modulate these processes. nih.gov
Zebrafish Larvae Models: The zebrafish (Danio rerio) model has emerged as a powerful tool for high-throughput screening of neuroactive compounds. nih.govjneurosci.org Larval zebrafish exhibit complex behaviors that can be modulated by antipsychotic drugs. nih.govunair.ac.id Automated imaging and analysis platforms allow for the rapid profiling of hundreds of compounds, making this model ideal for screening libraries of novel perphenazine analogs for desired behavioral "fingerprints" while simultaneously assessing toxicity. jneurosci.org
Humanized Mice: These are immunodeficient mice engrafted with human cells, tissues, or genes. nih.govnih.gov For neuropharmacological research, mice can be "humanized" with specific human drug-metabolizing enzymes or even human hepatocytes. nih.gov Such models can provide more accurate predictions of a drug's pharmacokinetics and metabolism in humans, which is a significant challenge in translating findings from standard mouse models. nih.govnih.gov This is particularly relevant for perphenazine, which undergoes extensive hepatic metabolism.
Computational Design of Next-Generation Perphenazine Hydrochloride Analogs
Computational chemistry and in silico modeling are revolutionizing drug discovery by enabling the rational design of new molecules with optimized properties. researchgate.netnih.gov This approach is being applied to the phenothiazine (B1677639) scaffold to design next-generation perphenazine analogs.
Structure-Activity Relationship (SAR) and QSAR: The SAR for the phenothiazine class is well-established. Key structural features, such as the three-carbon chain at position 10 and an electron-withdrawing group at position 2 of the tricyclic ring, are critical for antipsychotic activity. nih.govunair.ac.id Quantitative structure-activity relationship (QSAR) models build on this by creating mathematical correlations between structural descriptors and biological activity. drugbank.comresearchgate.net These models can predict the potency of novel, untested analogs, thereby prioritizing synthetic efforts. drugbank.compatsnap.com
Molecular Docking and Pharmacophore Modeling: Molecular docking simulations predict how a ligand, such as a perphenazine analog, will bind to the three-dimensional structure of a target receptor like the dopamine D2 or serotonin 5-HT2A receptor. nih.govnih.govnih.gov This allows for the design of molecules with enhanced affinity for desired targets and reduced affinity for off-targets associated with adverse effects. Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity, serving as a template for virtual screening of compound libraries to find novel scaffolds that mimic perphenazine's key interactions.
In Silico ADME/T Prediction: A major goal is to design analogs with improved pharmacokinetic properties, particularly better blood-brain barrier (BBB) permeability. nih.gov Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles of virtual compounds before they are synthesized, helping to eliminate candidates with poor drug-like properties early in the discovery pipeline. nih.gov
Development of Targeted Drug Delivery Systems for Specific Brain Regions (Pre-clinical)
A significant challenge with perphenazine is its systemic distribution, which leads to off-target effects. Pre-clinical research is actively exploring novel drug delivery systems designed to enhance brain penetration and target specific neural circuits, thereby increasing efficacy at the site of action while minimizing systemic exposure.
Nanoparticle-Based Carriers: Encapsulating perphenazine within nanoparticle formulations represents a promising strategy to overcome the blood-brain barrier (BBB). nih.gov
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that are well-suited for lipophilic drugs like perphenazine. Pre-clinical studies in rats have demonstrated that oral administration of perphenazine-loaded SLNs significantly increased relative bioavailability (up to 2-fold) and brain distribution (up to 16-fold) compared to a standard drug suspension. nih.govunair.ac.id
Nanostructured Lipid Carriers (NLCs): NLCs are a modified version of SLNs with improved drug-loading capacity and stability. Perphenazine-loaded NLCs have been optimized for nose-to-brain delivery. wikipedia.org
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate perphenazine. nih.gov These formulations can be engineered for sustained release, potentially reducing dosing frequency. nih.gov
Intranasal Delivery: The intranasal route offers a non-invasive method for direct nose-to-brain drug transport, bypassing the BBB and avoiding first-pass metabolism in the liver. nih.govnih.gov This approach leverages the olfactory and trigeminal neural pathways. drugbank.com Pre-clinical pharmacokinetic studies using perphenazine-loaded NLCs have shown their suitability for successful brain targeting via this route. wikipedia.org This strategy could lead to rapid onset of action and reduced systemic side effects. nih.gov
| Delivery System | Carrier Material | Key Pre-clinical Findings for Perphenazine | Administration Route |
| Solid Lipid Nanoparticles (SLN) | Glycerol (B35011) monostearate, Soybean lecithin (B1663433) nih.gov | 16-fold increase in brain distribution; 2-fold increase in bioavailability. unair.ac.id | Oral unair.ac.id |
| Nanostructured Lipid Carriers (NLC) | Solid and liquid lipids | Optimized for prolonged release and enhanced bioavailability. wikipedia.org | Intranasal wikipedia.org |
| Polymeric Nanoparticles | PLGA (Poly(lactic-co-glycolic acid)) nih.gov | High encapsulation efficiency (~84%); biphasic release profile. nih.gov | Intranasal (proposed) nih.gov |
Investigation into the Fundamental Mechanisms of Resistance or Tolerance in Pre-clinical Models
A critical issue in long-term antipsychotic treatment is the development of tolerance, where the drug's efficacy diminishes over time, or treatment resistance. nih.govunair.ac.id Understanding the underlying neurobiological mechanisms in pre-clinical models is paramount for developing strategies to mitigate these phenomena.
The leading hypothesis for antipsychotic tolerance is the development of dopamine receptor supersensitivity . nih.govwikipedia.org This theory posits that chronic blockade of D2 receptors by an antagonist like perphenazine triggers a compensatory neuroadaptation by the postsynaptic neuron. unair.ac.id Pre-clinical animal models have demonstrated that long-term antipsychotic administration leads to:
Upregulation of D2 Receptors: The brain increases the density of D2 receptors in key regions like the striatum in an attempt to overcome the persistent receptor blockade. nih.gov
Increased Receptor Affinity: The remaining D2 receptors may shift into a high-affinity state for dopamine, making them more sensitive to the endogenous neurotransmitter. jneurosci.org
This state of supersensitivity can manifest as "breakthrough" psychosis, where symptoms re-emerge despite ongoing treatment. jneurosci.org In animal models, this is observed as a progressive loss of the drug's ability to suppress dopamine agonist-induced behaviors. jneurosci.org When the antipsychotic is withdrawn, this hypersensitive dopamine system can lead to a severe rebound psychosis. nih.govunair.ac.id
Future pre-clinical research in this area will focus on:
Investigating Downstream Signaling: Moving beyond simple receptor counts to examine how intracellular signaling cascades (e.g., those involving G-proteins, adenylyl cyclase, and gene expression) are altered during the development of tolerance. psychopharmacologyinstitute.com
Role of Other Neurotransmitter Systems: Exploring how chronic perphenazine treatment affects other systems, such as serotonin and glutamate (B1630785), and how these changes might contribute to adaptive resistance. nih.gov
Developing Mitigation Strategies: Using these pre-clinical models to test novel therapeutic approaches, such as intermittent dosing strategies or co-administration of agents that prevent D2 receptor upregulation, to maintain long-term treatment efficacy.
Q & A
Q. What experimental designs are recommended to determine the receptor binding affinities of perphenazine hydrochloride?
Perphenazine’s receptor binding profile (e.g., dopamine D2, 5-HT, α-adrenergic) can be assessed using radioligand competitive binding assays . For example, measure inhibition constants (Ki) via displacement studies using radiolabeled ligands (e.g., [³H]spiperone for D2 receptors). Ki values should be calculated using nonlinear regression models (e.g., Cheng-Prusoff equation) .
Q. What standardized analytical methods ensure accurate quantification of this compound in pharmaceutical formulations?
The United States Pharmacopeia (USP) provides validated protocols for purity and quantification, including HPLC with UV detection (e.g., C18 column, mobile phase of acetonitrile-phosphate buffer, λ = 254 nm). Cross-validate results using spectrophotometry (absorption peaks at ~254 nm) and compare against USP reference standards .
Q. How is this compound’s clinical efficacy in schizophrenia assessed in human trials?
The Positive and Negative Syndrome Scale (PANSS) is the gold standard for evaluating antipsychotic efficacy. This 30-item scale quantifies positive, negative, and general psychopathology symptoms. Studies should include baseline and post-treatment assessments, with statistical validation of score reductions (e.g., ANOVA for longitudinal data) .
Q. What synthetic routes are recommended for this compound, and how is purity validated?
Synthesis typically involves coupling 2-chlorophenothiazine with 3-(2-chloroethyl)-6-piperazinylpyridazine, followed by HCl salt formation. Purity is validated via USP monographs , including tests for related compounds (e.g., sulfoxide derivatives) using TLC or HPLC. Residual solvents are quantified via gas chromatography .
Advanced Research Questions
Q. How can researchers address oxidative degradation of this compound during in vitro experiments?
Perphenazine is highly susceptible to oxidation (e.g., by H₂O₂ or Cr²⁺). Mitigate degradation by:
Q. What methodologies resolve contradictions between in vitro receptor affinity data and in vivo efficacy?
Discrepancies may arise due to blood-brain barrier penetration or metabolite activity. Use PET imaging with radiolabeled perphenazine analogs (e.g., [¹¹C]-labeled) to measure cerebral D2 receptor occupancy. Correlate occupancy with plasma concentration and PANSS scores .
Q. How can fluorescence-based detection optimize perphenazine quantification in biological matrices?
Flow injection fluorescence spectrometry (λex = 309 nm, λem = 386 nm) offers high sensitivity (LOD = 0.02 µg/mL). Pre-treat samples with oxidizing agents (e.g., Ce(IV)) to enhance fluorescence. Validate with spiked plasma/urine and cross-check via LC-MS .
Q. What advanced pharmacokinetic models predict perphenazine’s hepatic metabolism and drug-drug interactions?
Use physiologically based pharmacokinetic (PBPK) modeling incorporating CYP2D6/3A4 metabolism data. Validate with deuterated perphenazine (e.g., Perphenazine D8) as an internal standard in LC-MS/MS assays. Assess interactions with co-administered drugs (e.g., amitriptyline) via in vitro cytochrome P450 inhibition assays .
Q. How should researchers handle variability in detection limits across analytical methods?
Perform cross-validation using orthogonal techniques (e.g., HPLC vs. fluorescence). Apply statistical tools (e.g., Bland-Altman analysis) to assess agreement. Optimize parameters like injection volume (e.g., 20 µL for HPLC) or excitation wavelength to minimize variability .
Q. What strategies improve reproducibility in studies of perphenazine’s histamine H1 receptor antagonism?
Standardize cell-based assays (e.g., HEK293 cells expressing H1 receptors) with controls for batch-to-batch variability. Use calcium flux assays (Fluo-4 dye) to measure antagonist potency (IC50). Replicate findings across ≥3 independent experiments with blinded data analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
